Superior Anti-Proliferative Effect of Valemetostat Tosylate Over EZH2-Selective Inhibitor Tazemetostat in DLBCL Cells
In a direct head-to-head comparison against tazemetostat (EPZ-6438), a clinically approved selective EZH2 inhibitor, valemetostat tosylate demonstrated a superior anti-proliferative effect against diffuse large B-cell lymphoma (DLBCL) cells [1]. RNA and ChIP-sequencing analyses revealed that while both inhibitors reduced global H3K27me3 levels, tazemetostat treatment resulted in ectopic EZH1/2 accumulation at several tumor suppressor gene loci, leading to only partial H3K27me3 reduction and incomplete gene reactivation. In contrast, valemetostat treatment depleted H3K27me3 and enhanced the activating H3K27Ac mark without inducing this ectopic enrichment, providing a mechanistic basis for its greater anti-tumor activity [1].
| Evidence Dimension | Anti-proliferative effect on DLBCL cells and associated epigenetic mechanism |
|---|---|
| Target Compound Data | Superior anti-proliferative effect; Complete depletion of H3K27me3 and enhanced H3K27Ac at tumor suppressor gene loci without ectopic EZH1/2 enrichment. |
| Comparator Or Baseline | Tazemetostat (EPZ-6438, selective EZH2 inhibitor); Ectopic EZH1/2 accumulation at tumor suppressor loci resulting in partial H3K27me3 reduction. |
| Quantified Difference | Superior anti-proliferative effect (not specified with a single numeric value but based on mechanistic superiority and gene expression data). |
| Conditions | DLBCL cell lines; RNA/ChIP-sequencing analysis; comparison of epigenetic landscapes. |
Why This Matters
This evidence directly validates valemetostat's unique dual-inhibition mechanism, showing it avoids a specific resistance-associated epigenetic artifact seen with selective EZH2 inhibitors, which translates to greater anti-tumor activity.
- [1] Banjo, A., et al. EZH1/2 Dual Inhibitor Valemetostat Tosylate (DS-3201b) Acts Differently from EZH2 Selective Inhibitor on Epigenetic Landscape to Exert Greater Anti-Tumor Effect Against Diffuse Large B-Cell Lymphoma. Blood. 2021, 138 (Supplement 1), 2948. View Source
